4-二甲基氨磺酰基-苯甲酰氯

描述

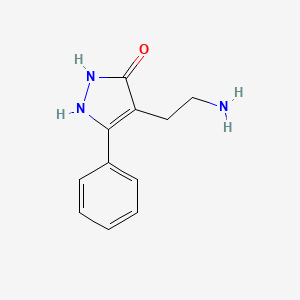

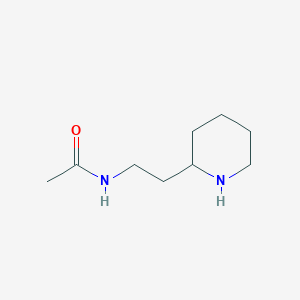

4-Dimethylsulfamoyl-benzoyl chloride is a chemical compound that is related to sulfonyl chlorides, a group known for their reactivity and use in various chemical reactions. While the provided papers do not directly discuss 4-dimethylsulfamoyl-benzoyl chloride, they do provide insights into the behavior of similar compounds. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride and N,N-dimethylaminobenzenesulfonyl chloride shows unique reactivity profiles that are independent of pH, suggesting that similar compounds may exhibit distinctive reactivity under various conditions .

Synthesis Analysis

The synthesis of related compounds, such as N,N-dimethylaminobenzenesulfonyl chloride, involves reactions that are likely to be relevant to the synthesis of 4-dimethylsulfamoyl-benzoyl chloride. The hydrolysis of these compounds is characterized by a dissociative mechanism, where the amino group may act as an internal nucleophile. This suggests that the synthesis of 4-dimethylsulfamoyl-benzoyl chloride could involve similar internal nucleophilic assistance .

Molecular Structure Analysis

Although the molecular structure of 4-dimethylsulfamoyl-benzoyl chloride is not directly discussed, the structure of related compounds can provide insights. The presence of the dimethylamino group in the related compounds affects their reactivity and could influence the molecular structure and stability of 4-dimethylsulfamoyl-benzoyl chloride. The electronic effects of the substituents on the benzene ring are crucial in determining the reactivity and molecular conformation .

Chemical Reactions Analysis

The chemical reactions of sulfonyl chlorides are diverse and can be complex. The hydrolysis of 4-aminobenzenesulfonyl chloride, for example, shows a pH-independent reactivity profile, which is unusual and indicates a specific reaction mechanism. Similarly, the reaction of 1-benzoyloxy-4-[4-(dimethylamino)styryl]pyridinium tetrafluoborate with trimethylbenzylammonium chloride in acetonitrile results in the formation of an ion pair and a subsequent slow decomposition to the σ adduct, which is rate-determining . These findings suggest that 4-dimethylsulfamoyl-benzoyl chloride may also participate in complex reactions leading to the formation of stable intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dimethylsulfamoyl-benzoyl chloride can be inferred from the behavior of similar compounds. The stability of the ion pairs formed during the reactions and the rate-determining steps in their decomposition provide information on the kinetic and thermodynamic properties of these compounds. The equilibrium constants determined for the formation of ions from the ionogens in the study suggest that 4-dimethylsulfamoyl-benzoyl chloride could have similar properties in terms of reactivity and stability in various solvents .

科学研究应用

1. 合成与化学反应

4-二甲基氨磺酰基-苯甲酰氯已被用于各种化学合成工艺中。例如,它已被用于形成和分离 N-苯甲酰-4-(二甲氨基)吡啶氯化物,该氯化物可直接用于仲醇和叔醇的苯甲酰化 (Wolfe,1997)。此外,该化学物质在特定条件(如微波辐射)下在合成苯甲酸苄酯中发挥作用 (丁满华,2005)。

2. 催化与动力学研究

研究还探讨了涉及 4-二甲基氨磺酰基-苯甲酰氯的反应的催化和动力学性质。例如,已经对苯甲酰氯与各种底物的反应动力学进行了研究,提供了对反应机理和速率的见解 (Maw-Ling Wang, C. Ou, Jing-Jer Jwo,2000)。此外,该化合物已被研究其在化学反应中的平衡常数和形成热方面的作用 (J. Guthrie, D. Pike, Yiu-chung. Lee,1992)。

3. 材料科学与工程

在材料科学与工程领域,4-二甲基氨磺酰基-苯甲酰氯已被用于与腐蚀抑制和金属表面处理相关的研究中。研究调查了其衍生物在酸性溶液中保护钢铁等金属的有效性 (M. Chafiq 等人,2020)。

4. 有机与药物化学应用

在有机和药物化学中,该化合物已成为具有潜在生物活性的各种衍生物和化合物的合成的一部分。例如,已经对 N-二甲基苯基取代衍生物的合成和生物筛选进行了研究 (Aziz-ur-Rehman 等人,2014)。

5. 环境化学

4-二甲基氨磺酰基-苯甲酰氯的环境化学应用包括在绿色环保的化学过程中使用它。它参与了专注于减少化学反应和材料生产中环境影响的研究 (Patricia Hubbard, W. Brittain,1998)。

安全和危害

未来方向

The future directions for 4-Dimethylsulfamoyl-benzoyl chloride could involve its use in the synthesis of benzamide derivatives . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

属性

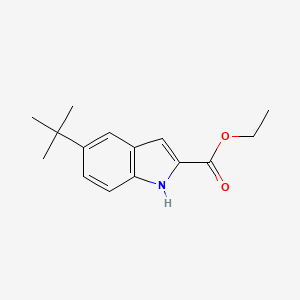

IUPAC Name |

4-(dimethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQVYIHTCRCCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

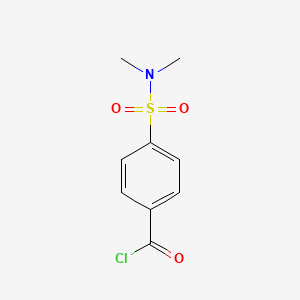

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406082 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylsulfamoyl-benzoyl chloride | |

CAS RN |

29171-70-8 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)